Aminohexylgeldanamycin hydrochloride

Targeted drug delivery Maximum tolerated dose (MTD) Prostate cancer xenograft

Aminohexylgeldanamycin HCl (AHGDM) is a purpose-engineered HSP90 inhibitor designed for covalent drug-delivery applications. Its 17-(6-aminohexylamino) substitution provides a conjugation-competent primary amine absent in 17-AAG and 17-DMAG, enabling direct attachment to HPMA copolymers, GFLG spacers, and targeting peptides without intermediate activation. Validated in DU145 prostate tumor xenografts at 2-fold higher tolerated doses vs. free drug, and in αvβ3-targeted antiangiogenic RGDfK conjugates with superior HUVEC/PC-3 activity. For ADC payload screening or GRP78-targeted hyperthermia synergy studies, AHGDM delivers linker-ready consistency that alternative analogs cannot replicate.

Molecular Formula C34H53ClN4O8
Molecular Weight 681.3 g/mol
Cat. No. B11828344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminohexylgeldanamycin hydrochloride
Molecular FormulaC34H53ClN4O8
Molecular Weight681.3 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl
InChIInChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1
InChIKeyKIDYRDGTJBAQHJ-CZSHERGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminohexylgeldanamycin Hydrochloride: A Conjugation-Optimized HSP90 Inhibitor for Targeted Drug Delivery Research


Aminohexylgeldanamycin hydrochloride (AHGDM hydrochloride; CAS 1146534-45-3) is a semi-synthetic derivative of the benzoquinone ansamycin geldanamycin, characterized by a 17-(6-aminohexylamino) substitution that introduces a primary amine handle for conjugation while retaining potent heat shock protein 90 (HSP90) inhibition [1]. Unlike first-generation analogs such as 17-AAG (tanespimycin) that were advanced primarily as free small-molecule therapeutics, AHGDM was purpose-engineered to enable covalent attachment to polymeric carriers, targeting ligands, and antibody-drug conjugate (ADC) scaffolds, establishing its role as a foundational tool compound for tumor-targeted drug delivery systems [2].

Why Aminohexylgeldanamycin Hydrochloride Cannot Be Replaced by 17-AAG or 17-DMAG in Conjugation-Intensive Research


Generic substitution of AHGDM hydrochloride with other clinical-stage geldanamycin analogs such as 17-AAG or 17-DMAG is not scientifically valid for applications requiring covalent conjugation. While 17-AAG and 17-DMAG exhibit improved aqueous solubility relative to parent geldanamycin [1], neither possesses the strategically positioned primary amino group at the 17-position that defines AHGDM's utility [2]. This terminal amine is essential for conjugation to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, enzymatically cleavable GFLG spacers, and targeting peptides—functionalities that enable tumor-specific accumulation and reduced systemic toxicity profiles that free drugs cannot achieve [3]. Procurement of alternative analogs for conjugation-dependent studies introduces undefined linker chemistry, variable drug release kinetics, and irreproducible targeting efficiency, directly compromising experimental validity.

Aminohexylgeldanamycin Hydrochloride: Quantified Differentiation from 17-AAG, 17-DMAG, and Geldanamycin


HPMA Copolymer Conjugation Enables 2-Fold Increase in Tolerated Dose Versus Free AHGDM in Murine Models

When conjugated to HPMA copolymer-RGDfK, AHGDM achieved a single intravenous maximum tolerated dose (MTD) of 80 mg/kg drug equivalent in nude mice, whereas free AHGDM administered as a single agent caused morbidity at 40 mg/kg [1]. This 2-fold improvement in tolerability is attributed to the targeted delivery mechanism, which reduces systemic exposure to free drug.

Targeted drug delivery Maximum tolerated dose (MTD) Prostate cancer xenograft

RGDfK-Targeted AHGDM Conjugates Achieve Significantly Higher Tumor Drug Accumulation Than Non-Targeted or Free Drug

In DU145 prostate tumor xenograft-bearing nude mice, treatment with 60 mg/kg drug-equivalent HPMA copolymer-AH-GDM-RGDfK conjugates resulted in significantly higher (p < 0.001) tumor drug concentrations compared to all other treatments, including 30 mg/kg free AH-GDM and non-targeted conjugates [1]. This demonstrates that the conjugation-enabled active targeting mechanism yields quantifiably superior tumor accumulation.

Tumor targeting Biodistribution Prostate cancer

AHGDM-Conjugated HPMA Copolymers Exhibit Comparable In Vitro Cytotoxicity to Free Drug While Enabling Targeting

HPMA copolymer-AH-GDM-RGDfK conjugates demonstrated in vitro growth inhibition of prostate cancer (PC-3) and endothelial (HUVEC) cell lines that was comparable to that of free AH-GDM [1]. This indicates that conjugation via the aminohexyl linker does not abrogate intrinsic cytotoxic potency, a critical requirement for effective targeted delivery systems.

In vitro cytotoxicity HPMA copolymer Prostate cancer

AHGDM-Containing Conjugates Exhibit Synergistic Cytotoxicity with Hyperthermia (Combination Index = 0.65)

HSP-targeted HPMA copolymer-AHGDM conjugates demonstrated synergistic cytotoxic effects in combination with moderate hyperthermia (43°C, 30 min) against DU145 human prostate cancer cells, with a combination index (CI) value of 0.65 [1]. A CI < 1 indicates true synergy, and this value quantifies AHGDM's capacity to potentiate thermal therapy effects when delivered via targeted conjugates.

Hyperthermia Synergistic cytotoxicity GRP78 targeting

Structural Feature Comparison: Primary Amine Conjugation Handle Present in AHGDM, Absent in 17-AAG and 17-DMAG

AHGDM incorporates a 6-aminohexylamino group at the 17-position that terminates in a primary amine (-NH2), enabling direct covalent conjugation to HPMA copolymers, targeting peptides, and enzymatically cleavable GFLG spacers [1]. In contrast, 17-AAG (17-allylamino) and 17-DMAG (17-dimethylaminoethylamino) lack this reactive terminal primary amine, rendering them unsuitable for the same conjugation strategies without additional chemical modification [2].

Conjugation chemistry Drug delivery Linker functionality

Aqueous Solubility of AHGDM Hydrochloride Formulation Enables DMSO-Based Stock Solutions up to 200 mg/mL

Aminohexylgeldanamycin hydrochloride demonstrates solubility in DMSO at concentrations up to 200 mg/mL (310.17 mM) with sonication, and ≥4.25 mg/mL (6.59 mM) in aqueous formulation systems containing 10% DMSO and 90% (20% SBE-β-CD in saline) . These solubility parameters facilitate the preparation of concentrated stock solutions essential for in vitro screening and in vivo dosing studies.

Solubility Formulation In vitro assay preparation

Aminohexylgeldanamycin Hydrochloride: Evidence-Driven Application Scenarios for Procurement and Research Use


Synthesis and Evaluation of HPMA Copolymer-Drug Conjugates for Tumor-Targeted Delivery

AHGDM hydrochloride is the preferred HSP90 inhibitor payload for HPMA copolymer-based drug delivery systems requiring covalent drug attachment via enzymatically degradable GFLG spacers. Its primary amine enables direct conjugation without intermediate activation steps. Validated in vivo in DU145 prostate tumor xenograft models, HPMA copolymer-AH-GDM-RGDfK conjugates demonstrate 2-fold higher tolerated doses (80 mg/kg) compared to free drug (40 mg/kg morbidity) [1] and significantly enhanced tumor drug accumulation (p < 0.001) relative to non-targeted systems [2].

Integrin-Targeted Antiangiogenic and Antitumor Combination Therapy Studies

For research protocols investigating αvβ3 integrin-targeted antiangiogenic therapy, AHGDM hydrochloride enables the construction of RGDfK-functionalized conjugates with validated dual activity. Studies demonstrate that RGDfK-targeted AHGDM conjugates exhibit superior in vitro activity against endothelial (HUVEC) and prostate cancer (PC-3) cell lines and higher in vivo angiogenesis inhibition compared to non-targeted systems [1]. This application scenario is uniquely addressable by AHGDM due to its conjugation-ready structure.

Hyperthermia-Enhanced Targeted Chemotherapy Using GRP78-Mediated Delivery

AHGDM hydrochloride supports the development of GRP78-targeted conjugates that synergize with moderate hyperthermia (43°C, 30 min). In DU145 prostate cancer cells, HSP-targeted AHGDM conjugates achieve a combination index of 0.65 with hyperthermia, indicating true synergistic cytotoxicity [1]. This scenario is particularly relevant for researchers exploring heat-shock protein-targeted delivery combined with photothermal or other thermal ablation modalities.

ADC Payload Screening and Linker Chemistry Optimization

As a geldanamycin-derivative ADC cytotoxin, AHGDM hydrochloride is suitable for screening programs evaluating HSP90 inhibition as an antibody-drug conjugate payload mechanism. Its defined aminohexyl linker and free amine terminus provide a standardized conjugation point for assessing various cleavable and non-cleavable linker systems [1]. Unlike 17-AAG or 17-DMAG, which require additional chemical modification for conjugation, AHGDM's native structure accelerates linker-payload construct development [2].

Technical Documentation Hub

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